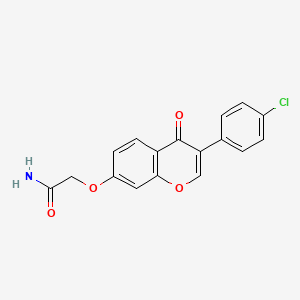

2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO4/c18-11-3-1-10(2-4-11)14-8-23-15-7-12(22-9-16(19)20)5-6-13(15)17(14)21/h1-8H,9H2,(H2,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUHDVVELOMTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide typically involves the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and anhydrous aluminum chloride as the catalyst.

Attachment of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with chloroacetic acid and ammonia to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbonyl group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or quinones.

Reduction: Hydroxyl derivatives.

Substitution: Amino or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromen Ring

(a) 4-Bromophenyl Analog (2-{[3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetamide)

- Structural Difference : The 4-chlorophenyl group is replaced with 4-bromophenyl.

- Impact: Bromine’s larger atomic radius increases molecular weight (610.76 g/mol vs.

- Synthesis : Similar coupling reactions involving diazonium salts or chalcone intermediates are likely used, as seen in and .

(b) Benzyl-Substituted Analog (2-((3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide)

- Structural Difference : A benzyl group replaces the 4-chlorophenyl, and the 4-oxo group is substituted with a methyl group.

- Impact : The benzyl group introduces steric bulk, which could hinder binding to flat enzymatic pockets. The 4-methyl-2-oxo configuration may reduce electron-withdrawing effects compared to the 4-oxo group, altering reactivity .

- Activity : Derivatives with 4-methyl-2-oxo groups (e.g., 4a–4g in ) exhibit anticancer activity, suggesting that the 4-oxo group in the target compound may enhance hydrogen-bonding interactions with biological targets .

Modifications to the Acetamide Side Chain

(a) Trifluoromethylphenyl-Substituted Analog (2-{[3-(3-Methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide)

- Structural Difference : The acetamide’s terminal amide group is substituted with a 2-(trifluoromethyl)phenyl moiety.

- Impact : The trifluoromethyl group’s strong electron-withdrawing nature increases acidity (predicted pKa ~12.33) and metabolic stability. This modification likely enhances resistance to enzymatic degradation compared to the unsubstituted acetamide .

- Physical Properties : Higher molecular weight (469.41 g/mol) and boiling point (631°C predicted) compared to the target compound, reflecting increased hydrophobicity .

(b) Diphenyl-Substituted Acetamides (e.g., 2-(2-(3-(4-Chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide)

- Structural Difference: The acetamide is N,N-diphenyl-substituted, and the chromen core is replaced with an acryloylphenoxy group.

- However, the acryloyl group introduces conjugation, which may shift UV absorption properties and redox behavior .

Data Tables

Table 1. Physical Properties of Selected Analogs

Biologische Aktivität

The compound 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide , also known by its CAS number 929417-54-9 , is a synthetic organic molecule belonging to the class of chromenone derivatives. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in cancer treatment, anti-inflammatory effects, and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 344.746 g/mol . The structure features a chromenone backbone substituted with a 4-chlorophenyl group and an acetamide functional group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H13ClO5 |

| Molecular Weight | 344.746 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 543.5 ± 50.0 °C |

| Flash Point | 282.5 ± 30.1 °C |

| LogP | 4.01 |

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). For instance, derivatives of chromenones have shown IC50 values ranging from 4.363 μM to 10 μM , demonstrating their potential as anticancer agents .

Anti-inflammatory Effects

The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies have reported moderate inhibitory activity against COX-2 and lipoxygenases (LOX), with IC50 values indicating effective anti-inflammatory properties .

Enzyme Inhibition

The biological activity of this compound extends to the inhibition of cholinesterases (AChE and BChE), which are crucial in neurotransmission. Studies have documented dual inhibitory effects with IC50 values around 10.4 μM for AChE and 7.7 μM for BChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Molecular docking studies have provided insights into the interaction between This compound and target enzymes. The presence of electron-withdrawing groups enhances binding affinity through hydrogen bonding and halogen interactions with key residues in the active sites of enzymes such as COX and cholinesterases .

Case Studies

- Cytotoxicity Against MCF-7 Cells : In a controlled study, derivatives including This compound were tested against MCF-7 cells, showing promising results with a significant reduction in cell viability at concentrations above 10 μM .

- Anti-inflammatory Activity : A series of experiments assessed the anti-inflammatory potential through COX inhibition assays, revealing that the compound effectively reduced prostaglandin synthesis in a dose-dependent manner.

Q & A

Q. Basic Characterization

- NMR Spectroscopy : H and C NMR confirm substituent positions, particularly the 4-chlorophenyl group and acetamide linkage .

- X-ray Crystallography : Resolves conformational details, such as dihedral angles between the chromenone core and substituents (e.g., 4-chlorophenyl orientation at ~45°) .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHClNO) and detects isotopic patterns for chlorine .

How does the 4-chlorophenyl group influence reactivity in nucleophilic substitutions?

Advanced Mechanistic Analysis

The electron-withdrawing chlorine atom enhances electrophilicity at the 3-position, facilitating nucleophilic attacks. Comparative studies with non-chlorinated analogs show:

- Reactivity Trends : 4-chlorophenyl derivatives undergo substitution 2–3× faster than phenyl analogs in SNAr reactions with amines .

- Regioselectivity : Steric hindrance from the chloro substituent directs nucleophiles to para positions on adjacent rings .

What challenges arise in optimizing acetamide linkage formation?

Q. Advanced Reaction Engineering

- Side Reactions : Competing esterification or hydrolysis requires pH control (6.5–7.5) and anhydrous conditions .

- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) improves amidation yields by 20–30% compared to traditional bases .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction dialysis to remove traces .

How do crystallographic data inform conformational analysis?

Advanced Structural Insights

X-ray data reveal:

- Hydrogen Bonding : The acetamide oxygen forms intramolecular H-bonds with the chromenone carbonyl, stabilizing a planar conformation .

- Packing Interactions : π-π stacking between chlorophenyl groups and adjacent chromenone cores influences crystal lattice stability .

- Torsional Angles : The 7-oxyacetamide linker adopts a 120–130° angle relative to the chromenone plane, affecting molecular flexibility .

What in vitro models assess bioactivity, and how do they correlate with in vivo efficacy?

Q. Advanced Biological Evaluation

- Enzyme Inhibition : IC values against COX-2 (0.8–1.2 μM) in enzyme-linked immunosorbent assays (ELISA) suggest anti-inflammatory potential .

- Cell-Based Assays : Antiproliferative activity in MCF-7 cells (IC = 12 μM) correlates poorly with in vivo tumor models due to low bioavailability (<20% oral absorption) .

- Mitigation Strategies : Prodrug formulations (e.g., ester derivatives) improve solubility and efficacy in rodent models .

How can contradictory bioactivity data across studies be resolved?

Q. Advanced Data Reconciliation

- Reproducibility Checks : Standardize assay conditions (e.g., serum-free media for cytotoxicity tests to avoid protein binding artifacts) .

- Metabolite Interference : LC-MS/MS screening identifies active metabolites (e.g., hydroxylated derivatives) that may skew results .

- Dose-Response Curves : Non-linear regression analysis distinguishes true activity from assay noise in low-concentration regimes (<1 μM) .

Which computational methods predict target interactions?

Q. Advanced Molecular Modeling

- Docking Studies : AutoDock Vina simulations suggest strong binding (ΔG = −9.2 kcal/mol) to the ATP pocket of kinases like EGFR .

- MD Simulations : 100-ns trajectories reveal stable hydrogen bonds between the acetamide group and kinase hinge residues (e.g., Met793) .

- QSAR Models : Electron-withdrawing substituents (e.g., Cl) at the 4-position enhance predicted binding affinity by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.